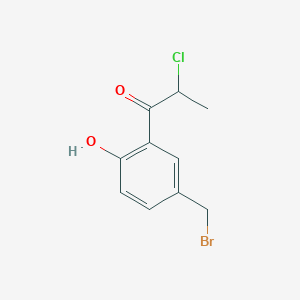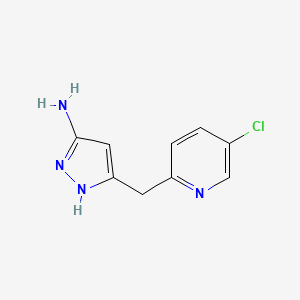![molecular formula C9H9ClN2 B14039504 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methylimidazo[1,2-a]pyridine.
Chloromethylation: The 3-methyl group is chloromethylated using formaldehyde and hydrochloric acid under acidic conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduced Products: Reduction can yield partially or fully reduced imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, or anticancer properties.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism by which 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity.
8-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the core imidazo[1,2-a]pyridine structure.
Uniqueness
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential for diverse chemical modifications.
Eigenschaften
Molekularformel |
C9H9ClN2 |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
3-(chloromethyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
CQHJFYKVBUAKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)



![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)

